1-Bromo-2-methylpropan-2-amine hydrobromide
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Overview
Description
1-Bromo-2-methylpropan-2-amine hydrobromide is an organic compound with the molecular formula C₄H₁₁Br₂N. It is a brominated amine that is commonly used in various chemical reactions and research applications. The compound is typically found in a powder form and is known for its reactivity due to the presence of both bromine and amine functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methylpropan-2-amine hydrobromide can be synthesized through the bromination of 2-methylpropan-2-amine. The reaction typically involves the use of hydrobromic acid (HBr) as a brominating agent. The process is carried out under controlled conditions to ensure the selective bromination of the amine group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methylpropan-2-amine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reductive Amination: The amine group can participate in reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used in reductive amination reactions.
Elimination Conditions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products Formed
Alcohols: Formed through nucleophilic substitution reactions.
Alkenes: Formed through elimination reactions.
Secondary and Tertiary Amines: Formed through reductive amination reactions.
Scientific Research Applications
1-Bromo-2-methylpropan-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-bromo-2-methylpropan-2-amine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the amine group to participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the methyl groups attached to the central carbon atom .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the amine group, making it less reactive in certain types of reactions.
2-Bromo-2-methylpropan-1-amine hydrobromide: Similar in structure but differs in the position of the bromine and amine groups, leading to different reactivity and applications.
Uniqueness
1-Bromo-2-methylpropan-2-amine hydrobromide is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-2-methylpropan-2-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWNZVDRPLRSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552315 |
Source
|
Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13892-97-2 |
Source
|
Record name | NSC189809 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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